Cas no 1248979-99-8 (2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide)
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-1-acetamide, 3-amino-4-bromo-N-cyclopropyl-N-methyl-
- 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
- EN300-1108541
- AKOS010749942
- 1248979-99-8
- CS-0292242
- 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
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- Inchi: 1S/C9H13BrN4O/c1-13(6-2-3-6)8(15)5-14-4-7(10)9(11)12-14/h4,6H,2-3,5H2,1H3,(H2,11,12)
- InChI Key: RBBAXIOOAFZUMJ-UHFFFAOYSA-N
- SMILES: N1(CC(N(C2CC2)C)=O)C=C(Br)C(N)=N1
Computed Properties
- Exact Mass: 272.02727g/mol
- Monoisotopic Mass: 272.02727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 64.2Ų
Experimental Properties
- Density: 1.79±0.1 g/cm3(Predicted)
- Boiling Point: 440.8±35.0 °C(Predicted)
- pka: 1.70±0.10(Predicted)
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362912-50mg |
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 98% | 50mg |
¥25524.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362912-100mg |
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 98% | 100mg |
¥26741.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362912-250mg |
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 98% | 250mg |
¥30139.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362912-500mg |
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 98% | 500mg |
¥26930.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362912-1g |
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 98% | 1g |
¥35067.00 | 2024-08-09 | |
| Enamine | EN300-1108541-0.05g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1108541-0.1g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1108541-0.25g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1108541-0.5g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1108541-1.0g |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
1248979-99-8 | 1g |
$1299.0 | 2023-05-23 |
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide Related Literature
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Additional information on 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
Introduction to 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide (CAS No. 1248979-99-8) in Modern Pharmaceutical Research
The compound 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide, identified by its CAS number 1248979-99-8, represents a significant advancement in the realm of pharmaceutical chemistry. This heterocyclic amide derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a pyrazole core, functionalized with an amino group at the 3-position and a bromine atom at the 4-position, combined with a cyclopropylmethylamido moiety, endows the molecule with distinct pharmacophoric properties that make it a valuable candidate for further investigation.
Recent studies have highlighted the potential of pyrazole derivatives in drug discovery, particularly for their role as scaffolds in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The incorporation of a bromine atom into the pyrazole ring not only enhances lipophilicity but also introduces a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The N-cyclopropyl-N-methylacetamide group contributes to the compound's solubility and metabolic stability, making it an attractive candidate for oral administration.
In the context of contemporary pharmaceutical research, 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide has been investigated for its interaction with various biological targets. Preliminary in vitro studies suggest that this compound exhibits moderate activity against certain kinases, which are known to be involved in cancer progression and inflammatory diseases. The amino group at the 3-position of the pyrazole ring is particularly noteworthy, as it provides a potential hydrogen bonding interface with protein targets, enhancing binding affinity.
The cyclopropylmethylamido moiety has been shown to improve pharmacokinetic profiles by reducing metabolic degradation. This feature is critical in drug development, where oral bioavailability and duration of action are key factors determining therapeutic efficacy. Additionally, the bromine substituent at the 4-position of the pyrazole ring may serve as a handle for further derivatization via cross-coupling reactions, enabling the synthesis of analogs with tailored biological properties.
Advances in computational chemistry have further propelled the study of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide. Molecular docking simulations have been employed to predict binding modes with target proteins, providing insights into how structural modifications might enhance potency or selectivity. These computational approaches complement experimental efforts by allowing rapid screening of virtual libraries and identification of promising lead compounds.
The compound's potential extends beyond oncology and inflammation; emerging research suggests applications in neurodegenerative diseases. The pyrazole scaffold is known to interact with enzymes such as monoamine oxidase (MAO), which are implicated in conditions like Parkinson's disease. By modulating MAO activity, derivatives of this compound could offer therapeutic benefits in neurological disorders. Furthermore, its ability to cross the blood-brain barrier makes it an intriguing candidate for central nervous system (CNS) drug development.
From a synthetic chemistry perspective, 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide exemplifies elegant molecular design. The synthesis involves multi-step reactions that showcase modern techniques such as palladium-catalyzed cross-coupling and transition-metal-mediated functionalization. These methods not only facilitate access to complex heterocycles but also allow for scalable production processes essential for clinical trials and commercialization.
The growing interest in pyrazole derivatives is underscored by their frequent inclusion in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The structural versatility of this scaffold allows for rapid diversification through medicinal chemistry interventions, making it a cornerstone of modern drug discovery pipelines. As research progresses, compounds like 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide will continue to inform our understanding of disease mechanisms and inspire new therapeutic strategies.
In conclusion, 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide (CAS No. 1248979-99-8) represents a compelling example of how structural innovation can yield biologically active molecules with therapeutic potential. Its unique combination of functional groups and favorable pharmacokinetic properties positions it as a key player in ongoing pharmaceutical research efforts. As scientists delve deeper into its mechanisms of action and explore novel synthetic pathways, this compound promises to contribute significantly to advancements across multiple therapeutic areas.
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